

# Measuring Cell Viability in Suspension Cultures with Resazurin: Application Notes and Protocols

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## Compound of Interest

Compound Name: Resazurin

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## For Researchers, Scientists, and Drug Development Professionals

The **resazurin** assay is a simple, rapid, and sensitive method for quantifying the viability of mammalian cells, including those grown in suspension.[1][2] Its robust nature and compatibility with high-throughput screening make it an invaluable tool in drug discovery and cytotoxicity studies.[2] This document provides detailed application notes and protocols for the effective use of the **resazurin** assay with suspension cell cultures.

## Application Notes

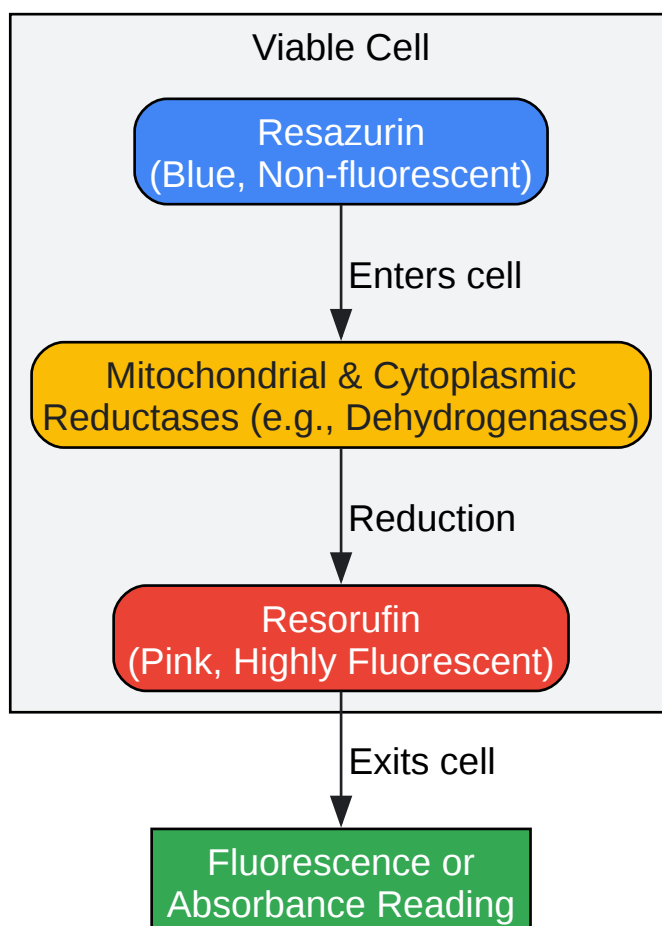
### Principle of the Assay

The **resazurin** assay is predicated on the metabolic activity of viable cells.[3] The key reagent, **resazurin** (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), is a blue, cell-permeable, and non-fluorescent dye.[2][4] In living, metabolically active cells, intracellular enzymes such as mitochondrial and cytoplasmic dehydrogenases reduce **resazurin** to the pink, highly fluorescent compound, resorufin.[3][5][6] This conversion is an irreversible reaction proportional to aerobic respiration.[1] The resulting fluorescent signal, which can be measured using a microplate reader, is directly proportional to the number of viable cells in the sample.[5][7] While less sensitive, the change can also be quantified colorimetrically by measuring absorbance.[5][8]

## Key Advantages

- **High Sensitivity:** The assay can detect as few as 40-80 cells, making it more sensitive than tetrazolium-based assays like MTT.[5][6]
- **Simple & Rapid:** It involves a straightforward "add-incubate-read" procedure without requiring cell lysis, washing, or fixation steps.[4][5]
- **Non-Toxic:** **Resazurin** is minimally toxic to cells, especially during short incubation periods, allowing for kinetic monitoring of cell viability over time.[1][6][9]
- **Safe:** The reagents are non-radioactive and non-carcinogenic, simplifying disposal.[5]
- **Versatile:** The assay has been successfully applied to a wide range of cell types, including mammalian, bacterial, and fungal cells.[1][5]
- **Cost-Effective:** It is a relatively inexpensive method for assessing cell viability.[4][10]

## Resazurin Reduction Pathway in Viable Cells



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Caption: Intracellular reduction of **resazurin** to fluorescent resorufin.

## Quantitative Data Summary

Optimization is crucial for ensuring data quality and reproducibility.[11][12] Key parameters such as cell seeding density and incubation time must be optimized for each specific cell line and experimental condition.

Parameter	Suspension Cell Line (Example: Jurkat)	Key Considerations	References
Seeding Density	2,000 - 500,000 cells/well (96-well plate)	The optimal range ensures the signal is linear and does not become saturated. High densities can lead to premature reduction of all resazurin.	<a href="#">[7]</a>
Incubation Time	1 - 6 hours (can be extended up to 24 hours)	Longer incubation increases signal but may also increase background and potential cytotoxicity from the dye itself. Optimal time provides a robust signal with low background.	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[13]</a>
Linear Range	1,500 - 100,000 cells/well	A linear relationship between cell number and fluorescence is critical for accurate quantification.	<a href="#">[2]</a>
Z'-Factor	> 0.7	The Z'-factor is a measure of assay quality for high-throughput screening. A value >0.5 is considered excellent. For Jurkat cells, an average Z' of 0.82 has been reported.	<a href="#">[2]</a>

## Experimental Protocols

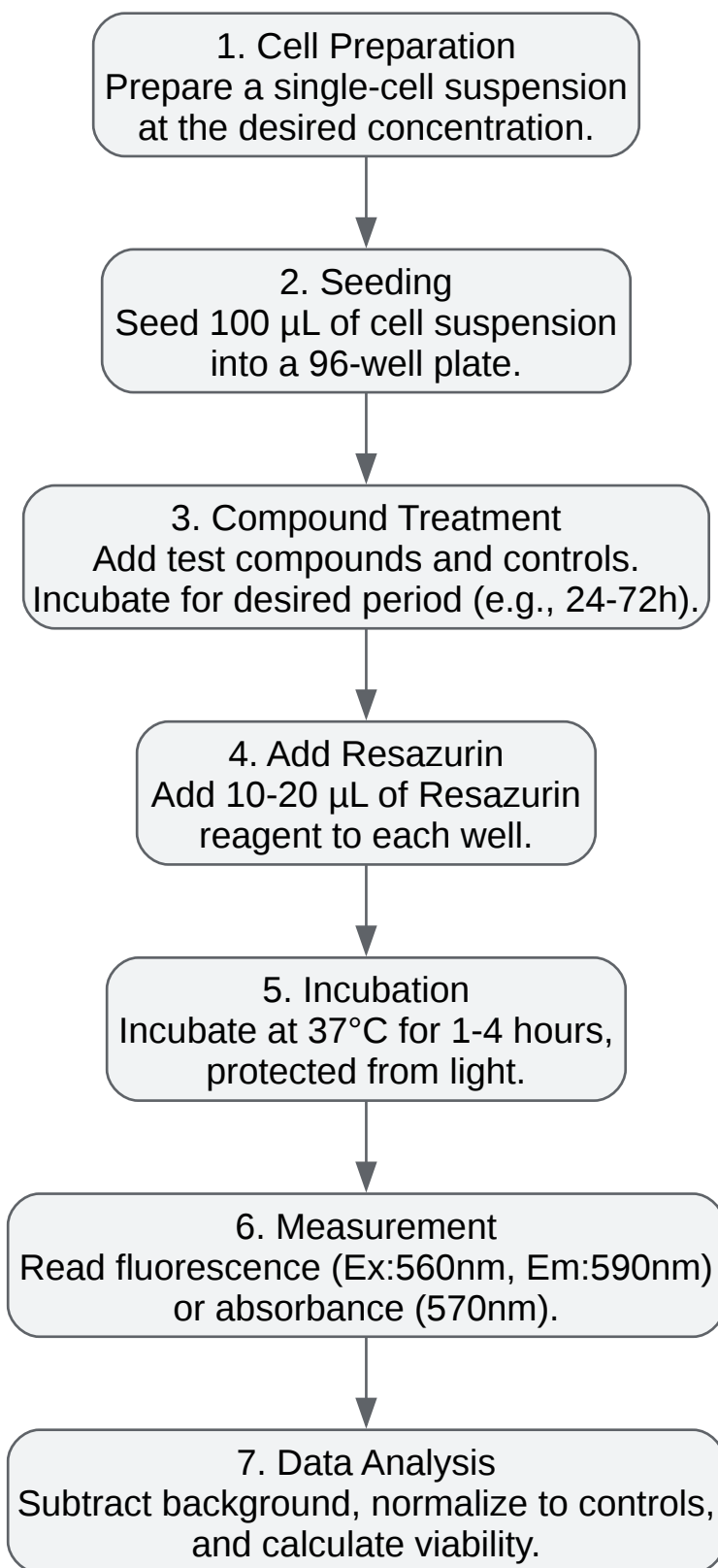
### Materials Required

- Suspension cells in culture
- Complete cell culture medium
- **Resazurin** sodium salt (e.g., Sigma-Aldrich R7017) or a commercial kit
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Opaque-walled 96-well microplates (for fluorescence)
- Multichannel and single-channel pipettes
- Sterile, light-protected container for reagent storage
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader with fluorescence (Ex/Em: 560/590 nm) and/or absorbance (570 nm) capabilities

### Reagent Preparation

- **Resazurin** Stock Solution (e.g., 100X): Dissolve **resazurin** sodium salt in sterile 1X PBS to a final concentration of 0.15 mg/mL.[8] Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil).
- Storage: Store the stock solution protected from light at 4°C for frequent use or in aliquots at -20°C for long-term storage.[8]
- **Resazurin** Working Solution: Immediately before use, warm the stock solution to 37°C and dilute it with complete cell culture medium or PBS to the desired final concentration. A common method is to add 10-20 µL of the stock solution to every 100 µL of cell culture in the well.[5][8]

### Experimental Workflow Diagram



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